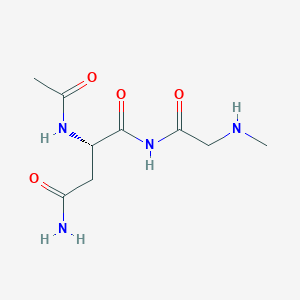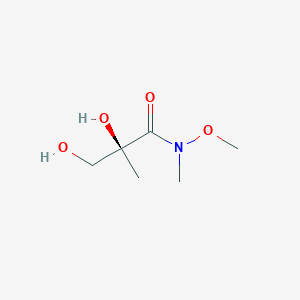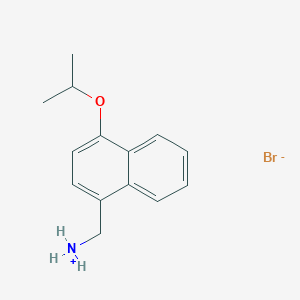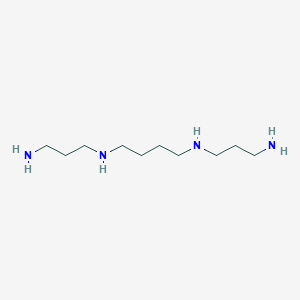
Acetyl-asparaginyl-methylglycinamide
Descripción general
Descripción
Acetyl-asparaginyl-methylglycinamide is a synthetic compound with the molecular formula C9H16N4O4 and a molecular weight of 244.25 g/mol It is a derivative of asparagine and glycinamide, featuring an acetyl group attached to the asparagine moiety and a methyl group attached to the glycinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetyl-asparaginyl-methylglycinamide typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of asparagine are protected using suitable protecting groups to prevent unwanted side reactions.
Acetylation: The protected asparagine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Methylglycinamide: The acetylated asparagine is coupled with methylglycinamide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Acetyl-asparaginyl-methylglycinamide can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield asparagine, glycinamide, and acetic acid.
Oxidation: Oxidative cleavage of the acetyl group can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The acetyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are commonly used.
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Hydrolysis: Asparagine, glycinamide, and acetic acid.
Oxidation: Asparagine, glycinamide, and oxidized products of the acetyl group.
Substitution: Substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Acetyl-asparaginyl-methylglycinamide has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide bond formation and hydrolysis.
Biology: It serves as a substrate for enzymatic studies involving asparagine and glycinamide derivatives.
Industry: Used in the synthesis of specialized peptides and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of acetyl-asparaginyl-methylglycinamide involves its interaction with specific molecular targets and pathways:
Enzymatic Hydrolysis: The compound can be hydrolyzed by enzymes such as peptidases, releasing asparagine and glycinamide, which can then participate in various metabolic pathways.
Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-acetyl-N’-methylglycinamide
- N-acetyl-N’-methylalaninamide
- N-acetyl-N’-methylvalinamide
- N-acetyl-N’-methylleucinamide
Uniqueness
Acetyl-asparaginyl-methylglycinamide is unique due to its specific combination of acetyl, asparaginyl, and methylglycinamide moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.
Propiedades
IUPAC Name |
(2S)-2-acetamido-N-[2-(methylamino)acetyl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-5(14)12-6(3-7(10)15)9(17)13-8(16)4-11-2/h6,11H,3-4H2,1-2H3,(H2,10,15)(H,12,14)(H,13,16,17)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANMMOXHVPKEMX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)N)C(=O)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)N)C(=O)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909382 | |
| Record name | N-[N-(1-Hydroxyethylidene)-4-iminohomoseryl]-2-(methylamino)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65438-10-0, 105217-43-4 | |
| Record name | Acetyl-asparaginyl-methylglycinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065438100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl-isoasparaginyl-methylglycinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105217434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[N-(1-Hydroxyethylidene)-4-iminohomoseryl]-2-(methylamino)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride](/img/structure/B22132.png)











![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)
